molecular formula C19H19BrN2O6 B4299882 3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID

3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID

Cat. No.: B4299882
M. Wt: 451.3 g/mol
InChI Key: XLZDLSBJHDKPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID is a complex organic compound characterized by the presence of bromophenyl, formamido, carbamoylmethoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID typically involves multi-step organic reactions. The initial step often includes the bromination of phenylpropionic acid to introduce the bromophenyl group. Subsequent steps involve formylation and amidation reactions to incorporate the formamido group, followed by carbamoylation and methoxylation to introduce the carbamoylmethoxy and methoxyphenyl groups, respectively. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propionic acid
  • 3-(3-Bromophenyl)propionic acid

Uniqueness

3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O6/c1-27-16-8-11(6-7-15(16)28-10-17(21)23)14(9-18(24)25)22-19(26)12-4-2-3-5-13(12)20/h2-8,14H,9-10H2,1H3,(H2,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZDLSBJHDKPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID
Reactant of Route 2
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID
Reactant of Route 3
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID
Reactant of Route 4
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID
Reactant of Route 5
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID
Reactant of Route 6
3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID

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